molecular formula C8H8BrIO B15206044 2-Bromo-6-iodo-4-methylanisole

2-Bromo-6-iodo-4-methylanisole

Cat. No.: B15206044
M. Wt: 326.96 g/mol
InChI Key: LSQQNMMWSYYZHX-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-4-methylanisole is an organic compound with the molecular formula C8H8BrIO It is a derivative of anisole, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted with bromine and iodine atoms, respectively, and the hydrogen atom at position 4 is replaced with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodo-4-methylanisole can be achieved through a multi-step process involving the bromination and iodination of 4-methylanisole. One common method involves the following steps:

    Bromination: 4-Methylanisole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-4-methylanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The compound can undergo

Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

1-bromo-3-iodo-2-methoxy-5-methylbenzene

InChI

InChI=1S/C8H8BrIO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3

InChI Key

LSQQNMMWSYYZHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)OC)Br

Origin of Product

United States

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